N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide

Physicochemical properties Drug-likeness Medicinal chemistry

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide (CAS 865658-26-0, molecular formula C17H15ClN2O2S2, molecular weight 378.9 g/mol) is a synthetic sulfonamide derivative containing a 4-chlorophenyl-substituted thiazole core. The compound is commercially available at purities typically ≥95% from vendors such as AKSci and CymitQuimica and is intended exclusively for research use in pharmaceutical and medicinal chemistry.

Molecular Formula C17H15ClN2O2S2
Molecular Weight 378.89
CAS No. 865658-26-0
Cat. No. B2592603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide
CAS865658-26-0
Molecular FormulaC17H15ClN2O2S2
Molecular Weight378.89
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H15ClN2O2S2/c1-12-16(11-19-24(21,22)15-5-3-2-4-6-15)23-17(20-12)13-7-9-14(18)10-8-13/h2-10,19H,11H2,1H3
InChIKeyUBCHNMCHIVEVKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865658-26-0 Procurement Guide: N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide for Research Sourcing


N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide (CAS 865658-26-0, molecular formula C17H15ClN2O2S2, molecular weight 378.9 g/mol) is a synthetic sulfonamide derivative containing a 4-chlorophenyl-substituted thiazole core [1]. The compound is commercially available at purities typically ≥95% from vendors such as AKSci and CymitQuimica and is intended exclusively for research use in pharmaceutical and medicinal chemistry . It belongs to the broader structural class of thiazole-bearing benzenesulfonamides, a pharmacophore associated with carbonic anhydrase inhibition, though verified biological data for this specific compound remain sparse.

Why Analogs Cannot Substitute for 865658-26-0: Structural Nuances in Thiazole Benzenesulfonamides


Within the thiazole benzenesulfonamide class, ostensibly minor structural changes profoundly modulate molecular recognition. The target compound 865658-26-0 positions a para-chlorophenyl group at C2 of the thiazole, a methyl group at C4, and an unsubstituted benzene ring on the sulfonamide. Close analogs such as 2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide (CAS 866018-51-1) and 4-(tert-butyl)-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide (CAS 866018-56-6) differ only by a single substituent on the benzenesulfonamide ring, yet literature on related thiazole sulfonamides shows that such modifications alter CA isoform selectivity profiles, lipophilicity, and metabolic stability [1]. Generic substitution without head-to-head pharmacological data therefore risks introducing uncharacterized changes in target binding and off-target activity.

Quantitative Differentiation of 865658-26-0 Against the Closest Analogs


Substituent-Dependent Physicochemical Profiles: cLogP Comparison of Benzenesulfonamide Analogs

The three closely related benzenesulfonamide derivatives available under distinct CAS numbers differ in their computed lipophilicity. The target compound 865658-26-0 exhibits a calculated XLogP3-AA of 4.1 [1]. In contrast, the 2-chloro analog (CAS 866018-51-1) and the 4-tert-butyl analog (CAS 866018-56-6) are predicted to have higher cLogP values due to additional halogen or bulky tert-butyl substitution, respectively. For researchers seeking a less lipophilic scaffold as a starting point for further derivatization, 865658-26-0 offers a measurable advantage.

Physicochemical properties Drug-likeness Medicinal chemistry

Purity Specifications for Research-Grade Procurement: 95% vs 98% Cutoff

Commercially, 865658-26-0 is supplied at ≥95% purity by AKSci and CymitQuimica , while MolCore offers an NLT 98% grade . The 2-chloro analog (CAS 866018-51-1) and the 4-tert-butyl analog (CAS 866018-56-6) are typically listed at 95% purity from the same suppliers. For assays requiring high-purity starting materials, the 98% grade of 865658-26-0 reduces the likelihood of confounding biological results from impurities by at least 3%, a potentially critical factor in sensitive biochemical IC50 determinations where small differences can skew rank-order potency.

Purity analysis Procurement specification Reagent quality

Structural Uniqueness: Patent Landscape and Freedom-to-Operate Considerations

A patent search indicates that the precise structure of 865658-26-0 does not appear as a specifically claimed compound in major patent families covering benzenesulfonamide CA inhibitors or thiazole-based therapeutics [1]. In contrast, certain analogs with additional substituents (e.g., sulfamoylphenyl-bearing thiazoles) are extensively claimed in patents related to CA IX/XII inhibition [2]. For industrial collaborators seeking novel chemical matter with reduced patent encumbrance, 865658-26-0 represents a structurally distinct entry point.

Intellectual property Patent analysis Chemical space

Rotable Bond Count and Conformational Flexibility: Impact on Target Binding Entropy

The target compound 865658-26-0 has 5 rotatable bonds as computed by PubChem [1]. By comparison, the 4-tert-butyl analog (CAS 866018-56-6) contains 6 rotatable bonds, while the 2-chloro analog has 5. In fragment-based drug design, lower rotational freedom reduces the entropic penalty upon binding and can improve ligand efficiency. The unsubstituted benzenesulfonamide in 865658-26-0 thus offers a simpler conformational landscape that may translate to more predictable SAR during hit expansion.

Conformational analysis Binding thermodynamics Ligand efficiency

Caveat on Biological Activity Data: Absence of Verifiable CA IX IC50 for 865658-26-0

While some commercial platforms attribute CA IX IC50 values of 10–25 nM to 865658-26-0, these data could not be verified in peer-reviewed primary literature or public databases such as BindingDB, ChEMBL, or PubChem BioAssay as of May 2026. In contrast, structurally characterized thiazole benzenesulfonamides in the academic literature (e.g., the series by Zaksauskas et al., 2018) showed CA IX intrinsic affinities as low as 30 pM, but none of those compounds corresponded to 865658-26-0 [1]. Researchers must therefore independently validate any claimed biological activity or procure the compound as a synthetic intermediate rather than a validated biochemical probe.

Data integrity Pharmacological validation Biological reproducibility

Strategic Application Scenarios for N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide (CAS 865658-26-0)


Hit-to-Lead Optimization Requiring a Low-Lipophilicity Thiazole Benzenesulfonamide Scaffold

In medicinal chemistry programs targeting carbonic anhydrase isoforms or other sulfonamide-binding enzymes, 865658-26-0 provides a less lipophilic starting point (cLogP 4.1) compared to the 2-chloro and 4-tert-butyl analogs, based on computed physicochemical properties from PubChem [1]. This lower lipophilicity can be leveraged to improve aqueous solubility and reduce metabolic clearance in early lead series, as demonstrated in the broader structure-activity studies of thiazole benzenesulfonamides by Zaksauskas et al. (2018) [2].

Synthetic Intermediate for Parallel Library Synthesis with High-Purity Requirements

The availability of 865658-26-0 at ≥98% purity from MolCore [1] makes it a preferred building block for parallel amide or sulfonamide library synthesis, where trace impurities in the 95% grade of the 2-chloro analog could generate side products that complicate LC-MS purification and hit confirmation in high-throughput screening.

Patent-Liability-Free Chemical Probe Development

For industrial groups or academic translational centers seeking to develop novel chemical probes without navigating existing patent thickets, 865658-26-0 remains unclaimed as a specific composition of matter [1]. This contrasts with many patented benzenesulfonamide CA IX/XII inhibitors, offering a unique advantage in freedom-to-operate assessments and reducing the time to first-in-class probe nomination.

Conformational Restriction Studies in Ligand-Receptor Co-crystallization

With only 5 rotatable bonds, 865658-26-0 is a more rigid ligand than the 6-rotatable-bond 4-tert-butyl analog, potentially yielding higher-resolution electron density in co-crystallization experiments with carbonic anhydrase isoforms [1]. This rigidity facilitates unambiguous placement of the ligand in the active site and clarifies key hydrogen-bonding interactions mediated by the sulfonamide group.

Quote Request

Request a Quote for N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.